molecular formula C10H10Cl2O2 B11872922 2-(3,5-Dichlorophenyl)butanoic acid

2-(3,5-Dichlorophenyl)butanoic acid

Cat. No.: B11872922
M. Wt: 233.09 g/mol
InChI Key: ZHFMOUGTOVNYEF-UHFFFAOYSA-N
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Description

Contextualization within the Butanoic Acid Class and Halogenated Organic Compounds

2-(3,5-Dichlorophenyl)butanoic acid belongs to the class of butanoic acid derivatives. Butanoic acid, a short-chain fatty acid, and its derivatives are known for their diverse applications and biological significance. nbinno.com These compounds are integral to various biological processes and are explored for their therapeutic potential. medchemexpress.com The introduction of a dichlorinated phenyl group to the butanoic acid backbone places it within the broader category of halogenated organic compounds.

Halogenated organic compounds are characterized by the presence of one or more halogen atoms, such as chlorine, which significantly influences the molecule's physicochemical properties. pressbooks.pub Halogenation can enhance a compound's stability, reactivity, and biological activity, making these compounds valuable in pharmaceutical and agrochemical research. pressbooks.pub The presence of the 3,5-dichlorophenyl group in this compound is therefore expected to confer specific properties that are a focus of research.

Academic Significance and Research Trajectories of this compound Systems

While direct and extensive research on this compound is not widely published, its academic significance can be inferred from the study of its structural components and related analogs. Research into phenylbutanoic acid derivatives, for instance, has been linked to the investigation of treatments for various diseases. medchemexpress.com

The research trajectories for compounds like this compound are often directed by the biological activities observed in structurally similar molecules. For example, a related compound, 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, has been identified as having herbicidal properties. This suggests a potential avenue of investigation for this compound in the field of agrochemistry. The study of such compounds often involves assessing their mode of action, potential resistance mechanisms in target organisms, and their environmental impact.

Structural Relationship to Key Dichlorophenylbutanoic Acid Analogs in Scholarly Literature

The specific placement of the two chlorine atoms on the phenyl ring is a critical determinant of a molecule's properties. Scholarly literature provides insights into various dichlorophenylbutanoic acid analogs, allowing for a comparative understanding.

Key analogs include:

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid: This analog introduces an amino group at the 2-position of the butanoic acid chain. The presence of the amine group significantly alters the polarity and potential biological interactions of the molecule. nih.govchemicalbook.com

3-(3,5-dichlorophenyl)butanoic acid: In this isomer, the dichlorophenyl group is attached to the third carbon of the butanoic acid chain. This shift in the substitution pattern affects the molecule's spatial arrangement and, consequently, its chemical and biological behavior. uni.lu

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: This analog features a different dichlorination pattern (2,4-dichloro) and a more complex side chain. Crystallographic studies of this molecule reveal specific packing arrangements and intermolecular interactions that are crucial for its solid-state properties. mdpi.com

2-(3,5-dichlorophenoxy)butanoic acid: This compound is distinguished by an ether linkage connecting the phenyl ring to the butanoic acid chain, which introduces different conformational flexibility and electronic properties compared to a direct carbon-carbon bond. nbinno.com

The study of these analogs provides a valuable framework for predicting the potential characteristics and research directions for this compound.

Chemical Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC10H10Cl2O2233.09Not Available
(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidC10H11Cl2NO2248.101260597-00-9
3-(3,5-dichlorophenyl)butanoic acidC10H10Cl2O2233.09Not Available
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic AcidC11H11Cl2NO3276.12Not Available
2-(3,5-dichlorophenoxy)butanoic acidC10H10Cl2O3249.0939644-27-4
2-Phenylbutanoic acidC10H12O2164.2090-27-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-2-9(10(13)14)6-3-7(11)5-8(12)4-6/h3-5,9H,2H2,1H3,(H,13,14)

InChI Key

ZHFMOUGTOVNYEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Molecular Architecture and Stereochemical Investigations

Conformational Analysis and Torsional Dynamics of 2-(3,5-Dichlorophenyl)butanoic Acid

The structure of this compound is characterized by considerable conformational flexibility, largely due to the rotational freedom around several single bonds. This dynamic nature has been the subject of detailed structural studies, particularly in the crystalline state.

A related compound, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, demonstrates significant twists within its molecular structure. researchgate.net X-ray crystallography has shown a notable twist about the C3–C4 bond. researchgate.net This inherent flexibility is a recurring theme among similar structures. researchgate.net For instance, in a series of ArN(H)C(=O)(CH₂)₃C(=O)OH compounds, the torsion angles show considerable variation. The C5–N1–C6–C7 torsion angle, which describes the orientation of the amide relative to the aromatic ring, can range from -16.4(5)° to -133.95(18)°. mdpi.com Similarly, the O1–C1–C2–C3 torsion angle, indicating the relative orientation of the carboxylic acid group, also shows variability. mdpi.com

A comparative analysis of various 4-[(aryl)carbamoyl]butanoic acid derivatives highlights this conformational adaptability. While some derivatives exhibit a twisted conformation, others, like the 4-methoxy-2-nitrophenyl derivative, adopt an all-trans, more planar conformation of the carbon backbone. researchgate.net In the case of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, a highly twisted conformation is observed. researchgate.net This is evidenced by the sequence of torsion angles: C1–C2–C3–C4 at -178.81(14)°, C2–C3–C4–C5 at 78.5(2)°, C3–C4–C5–N1 at 173.14(16)°, and C4–C5–N1–C6 at 178.97(16)°. researchgate.net The most significant deviation from planarity occurs around the C3–C4 bond. researchgate.net

Torsion Angles of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid
Torsion AngleValue (°)
C1–C2–C3–C4-178.81(14)
C2–C3–C4–C578.5(2)
C3–C4–C5–N1173.14(16)
C4–C5–N1–C6178.97(16)

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of this compound and its derivatives arrange themselves into ordered, three-dimensional structures known as crystal lattices. The stability of these lattices is governed by a network of intermolecular interactions.

A prominent feature in the crystal structures of related carboxylic acids is the formation of hydrogen-bonded dimers. mdpi.com Specifically, the carboxylic acid groups of two molecules often form eight-membered {···OCOH}₂ homosynthons through O–H···O=C hydrogen bonds. researchgate.netmdpi.com This interaction is a recurring motif in the crystal packing of many carboxylic acids.

In the case of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, these dimers are further connected into supramolecular tapes through amide-N–H···O(amide) hydrogen bonds. researchgate.netmdpi.com These tapes are oriented along the b-axis of the crystal. researchgate.net Further stabilization of the crystal structure is achieved through weaker interactions. These include phenyl-C–H···O(hydroxyl) interactions and side-on Cl···π(phenyl) interactions, which connect the tapes into a layered supramolecular architecture. researchgate.net The layers are, in turn, held together by additional side-on Cl···π(phenyl) interactions. researchgate.net

Key Intermolecular Interactions in Crystalline 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid
Interaction TypeDescription
O–H···O(carbonyl) Hydrogen BondForms an eight-membered {···OCOH}₂ homosynthon between carboxylic acid groups of two molecules. researchgate.net
N–H···O(amide) Hydrogen BondConnects the hydrogen-bonded dimers into supramolecular tapes. mdpi.com
C–H···O(hydroxyl) InteractionConnects the supramolecular tapes into a layer. researchgate.net
Cl···π(phenyl) InteractionConnects the supramolecular tapes into a layer and holds the layers together. researchgate.net

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(3,5-Dichlorophenyl)butanoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to be the most deshielded, appearing as a broad singlet in the downfield region of 10-12 ppm. uni.lu The proton on the carbon adjacent to the carboxylic acid (the α-proton) would also be deshielded, absorbing in the 2-3 ppm range. uni.lu The protons of the ethyl group would exhibit characteristic splitting patterns, and the aromatic protons would appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the range of 160-180 ppm. uni.lu The carbons of the dichlorophenyl ring and the aliphatic chain would have chemical shifts determined by their local electronic environments.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Methine (α-CH)3.5 - 4.0triplet1H
Methylene (-CH₂)1.8 - 2.2multiplet2H
Methyl (-CH₃)0.9 - 1.2triplet3H
Aromatic (Ar-H)7.2 - 7.5multiplet3H

Multi-Dimensional NMR Experiments

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the butanoic acid chain. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the butanoic acid chain to the correct position on the dichlorophenyl ring.

Quantitative NMR Methodologies

Quantitative NMR (qNMR) could be utilized for the precise determination of the purity of a sample of this compound. By integrating the signal of a specific proton in the molecule against the signal of a known amount of an internal standard, the absolute concentration or purity of the analyte can be calculated with high accuracy.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. mdpi.com Another key absorption would be the strong C=O stretching vibration of the carbonyl group, expected around 1700-1725 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the alkyl chain and the aromatic ring, as well as C-Cl stretching absorptions. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the aromatic ring and the C=O stretch would be observable.

Interactive Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium to Weak
C-O stretch (Carboxylic Acid)1210 - 1320Medium
O-H bend (Carboxylic Acid)920 - 950Broad, Medium
C-Cl stretch600 - 800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π-electron system of the dichlorophenyl ring. Electronic transitions such as π → π* and n → π* are expected. researchgate.net While unconjugated carboxylic acids absorb at wavelengths too low to be of practical use (around 210 nm), the presence of the aromatic ring will result in absorptions at higher wavelengths. uni.lu The exact position and intensity of the absorption maxima would be influenced by the solvent used. For similar dichlorophenyl derivatives, absorptions have been noted around 200-260 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Cleavage of the alkyl chain would also lead to characteristic fragment ions. The most abundant fragment is often referred to as the base peak.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)Description
[C₁₀H₁₀Cl₂O₂]⁺232Molecular Ion (M⁺)
[C₁₀H₉Cl₂O]⁺215Loss of OH
[C₉H₉Cl₂]⁺187Loss of COOH
[C₆H₃Cl₂]⁺145Dichlorophenyl cation

X-ray Crystallography for Precise Solid-State Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers in the crystal lattice. X-ray crystallography would also confirm the substitution pattern on the phenyl ring and the conformation of the butanoic acid chain.

Mechanistic Studies of Chemical Reactivity and Transformations

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in 2-(3,5-Dichlorophenyl)butanoic acid, undergoing a variety of transformations characteristic of this functional group. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. jackwestin.com

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. This Fischer esterification is a reversible process where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. jackwestin.com

Formation of Acid Chlorides: For conversion to more reactive derivatives, the carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-(3,5-Dichlorophenyl)butanoyl chloride. savemyexams.com These acyl chlorides are valuable intermediates for the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid.

Amide Formation: The direct reaction of this compound with amines to form amides is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. jackwestin.com

Salt Formation: As a weak acid, this compound readily reacts with bases to form carboxylate salts. savemyexams.com With strong bases like sodium hydroxide, it forms water-soluble salts. It can also react with weaker bases like sodium bicarbonate, liberating carbon dioxide gas, a characteristic test for carboxylic acids. savemyexams.com

Interactive Data Table: Typical Reactions of the Carboxylic Acid Moiety

Reaction TypeReagentsProduct
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ethyl 2-(3,5-dichlorophenyl)butanoate
Acid Chloride FormationThionyl Chloride (SOCl₂)2-(3,5-Dichlorophenyl)butanoyl chloride
Amide FormationAmine (e.g., Ammonia), DCC2-(3,5-Dichlorophenyl)butanamide
Salt FormationSodium Hydroxide (NaOH)Sodium 2-(3,5-dichlorophenyl)butanoate

Reactivity of the Dichlorophenyl Substituent

The 3,5-dichlorophenyl group is generally less reactive than the carboxylic acid moiety. The chlorine atoms are strong electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any substitution would be directed to the positions ortho and para to the butanoic acid chain, but meta to the chlorine atoms. However, due to the deactivating nature of both the dichlorophenyl group and the carboxylic acid chain, harsh reaction conditions would be required for such transformations.

The carbon-chlorine bonds in the dichlorophenyl group are typically robust and not easily cleaved. Nucleophilic aromatic substitution to replace the chlorine atoms would necessitate extreme conditions or the presence of activating groups, which are not present in this molecule.

Compounds containing a 3,5-dichlorophenyl group are utilized in various chemical syntheses and have been noted for their specific chemical properties in the creation of more complex molecules, including those with potential biological activity. pubcompare.aiontosight.ainih.gov

Transformations at the Alpha-Carbon of the Butanoic Acid Chain

The alpha-carbon of the butanoic acid chain, being adjacent to the carboxylic acid group, possesses a degree of reactivity.

Alpha-Halogenation: In a reaction analogous to the Hell-Volhard-Zelinskii reaction, the alpha-carbon can be halogenated. britannica.com This typically involves treating the carboxylic acid with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes, allowing for electrophilic attack by the halogen at the alpha-position.

Decarboxylation: While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of certain functional groups can facilitate this reaction. mdpi.com For this compound, decarboxylation to form 1,3-dichloro-2-butylbenzene would require significant heat and is not a facile process under normal conditions.

Cyclization and Heterocyclic Compound Formation from Dichlorophenyl Butanoic Acid Precursors

Derivatives of dichlorophenyl butanoic acid can serve as precursors for the synthesis of heterocyclic compounds. While specific studies on the cyclization of this compound are not prevalent, related structures demonstrate this potential. For instance, acid-mediated cyclization is a known method for forming furan (B31954) derivatives from appropriate precursors. organic-chemistry.org

In a related context, the cyclization of biphenyl-2-carboxylic acid esters to fluorenones under strong acid catalysis is a well-established reaction. chemrxiv.org This proceeds via an intramolecular electrophilic aromatic substitution. While this compound is not a biphenyl (B1667301) derivative, intramolecular reactions involving the butanoic acid chain and the dichlorophenyl ring could potentially lead to cyclic ketones under specific conditions, such as the Nazarov cyclization of divinyl ketones. organic-chemistry.orgwikipedia.org

Oxidation-Reduction Chemistry and Functional Group Interconversions

Oxidation: The benzene ring of this compound is generally resistant to oxidation due to the presence of the deactivating chloro- and carboxylic acid groups. pressbooks.publibretexts.orgopenstax.org However, the alkyl chain can be susceptible to oxidation under strong oxidizing conditions, although the presence of the dichlorophenyl group can influence this reactivity. The benzylic position of alkylbenzenes is typically oxidized to a carboxylic acid, but in this case, the main alkyl chain is already part of a carboxylic acid. pressbooks.publibretexts.orgopenstax.orglibretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.orgchemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, which would yield 2-(3,5-dichlorophenyl)butan-1-ol. britannica.comchemguide.co.uk Milder reducing agents such as sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. chemguide.co.uk The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orgchemguide.co.uk The aromatic chlorine atoms are generally not affected by these hydride-based reducing agents.

Interactive Data Table: Oxidation and Reduction Reactions

Reaction TypeReagentsProduct
Reduction of Carboxylic AcidLithium Aluminum Hydride (LiAlH₄) followed by water workup2-(3,5-Dichlorophenyl)butan-1-ol

Computational Chemistry and Theoretical Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and inherent properties of molecules. scienceopen.comresearchgate.net These methods provide a theoretical framework to understand molecular geometry, vibrational frequencies, and electronic characteristics. For "2-(3,5-Dichlorophenyl)butanoic acid," DFT calculations can predict its optimized structure, bond lengths, and bond angles, offering a foundational understanding of its three-dimensional arrangement. Such calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the ability of a molecule to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. scienceopen.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Carboxylic Acids

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoic Acid-9.65-0.888.77
2-chlorobenzoic acid-9.73-1.158.58

This table presents representative data for similar compounds to illustrate the expected range of values. The actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

In "this compound," NBO analysis would likely reveal significant interactions between the lone pair orbitals of the chlorine and oxygen atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. These interactions contribute to the electronic delocalization and influence the molecule's reactivity and conformational preferences. The analysis provides quantitative data on the stabilization energies associated with these interactions.

Table 2: Representative NBO Interaction Data for a Dichlorinated Aromatic Compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Clσ* (C-C)0.5 - 1.5
π (C=C)π* (C=C)15 - 25

This table provides an example of the type of data obtained from an NBO analysis for a related compound. E(2) represents the stabilization energy of the hyperconjugative interaction. Specific calculations are needed for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, preferred shapes, and the energy barriers between different conformations. nih.gov

For "this compound," MD simulations would be instrumental in understanding the rotational freedom around the single bonds, particularly the bond connecting the butanoic acid chain to the dichlorophenyl ring and the bonds within the butanoic acid chain itself. These simulations can reveal the most stable conformers in different environments, such as in a vacuum or in a solvent, and can help to identify the low-energy conformations that are most likely to be biologically active. The results of such simulations are often visualized as Ramachandran-like plots or by clustering the observed conformations to identify the most populated states.

In Silico Prediction of Molecular Interactions with Macromolecular Systems

Understanding how a small molecule like "this compound" interacts with biological macromolecules, such as proteins, is crucial for predicting its potential biological activity. nih.gov In silico methods, particularly molecular docking and binding energy calculations, are widely used for this purpose.

Ligand-Protein Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them.

A closely related compound, (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, has been studied as an inhibitor of the L-type amino acid transporter 1 (LAT1), a protein that is often overexpressed in cancer cells. researchgate.netresearchgate.netnih.gov Docking studies of this amino acid derivative into the binding site of LAT1 have shown that the dichlorophenyl moiety plays a crucial role in the binding affinity. researchgate.net It is plausible that "this compound" could also interact with LAT1 or other transport proteins, with the dichlorophenyl group anchoring the molecule within a hydrophobic pocket of the binding site. The carboxylic acid group would likely form hydrogen bonds or electrostatic interactions with polar residues in the binding site.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, binding energy calculations can provide a more quantitative estimate of the affinity between the ligand and the protein. These calculations can range from relatively simple scoring functions to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

For the interaction of a ligand like "this compound" with a target protein, the binding energy is a sum of various contributions, including van der Waals interactions, electrostatic interactions, hydrogen bonds, and the desolvation penalty upon binding. Analysis of the docked pose can reveal specific interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with nonpolar residues. For instance, in studies with (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid and LAT1, hydrogen bonding with residues like ASN258 and hydrophobic interactions with surrounding residues were identified as key determinants of binding. researchgate.net

Table 3: Predicted Binding Affinity and Interactions for a Structurally Similar Compound

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
(S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid-NOTA conjugateLAT1-7.68ASN258

This table shows the predicted binding affinity for a derivative of the target compound, highlighting the potential for strong interactions with specific protein targets. researchgate.net The actual binding energy and interacting residues for this compound would depend on the specific target protein and require dedicated docking and simulation studies.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are pivotal in drug discovery and environmental toxicology for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. nih.govmst.dk A typical QSAR model is represented by an equation that links biological activity to one or more molecular descriptors. nih.gov

Principles of QSAR and the Role of Molecular Descriptors

The fundamental concept of QSAR is that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.commst.dk Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.netresearchgate.net These descriptors can be broadly categorized as 1D, 2D, and 3D, depending on whether they are derived from the chemical formula, the 2D representation, or the 3D conformation of the molecule, respectively. researchgate.net

Application in Dichlorophenyl-Containing Compounds

QSAR and 3D-QSAR studies on various compounds containing a dichlorophenyl group have highlighted the importance of steric, electronic, and hydrophobic properties in determining their biological activity. For instance, in many biologically active compounds, the presence and position of the chlorine atoms on the phenyl ring are critical. The strong electron-withdrawing nature and the steric bulk of chlorine atoms can significantly influence how the molecule interacts with its biological target. rsc.orgnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. nih.govneovarsity.org These analyses generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.netresearchgate.net For example, a CoMFA study on a series of inhibitors might reveal that bulky substituents are favored in one region of the molecule (represented by green contours), while electronegative groups are preferred in another (represented by red contours). nih.govneovarsity.org Studies on halogenated compounds have specifically pointed out that interactions involving halogen atoms, such as halogen bonding, can be crucial and are better described by quantum-mechanical based fields. nih.govacs.org

For a hypothetical QSAR study on a series of dichlorophenylalkanoic acids, including this compound, one would typically synthesize a range of analogs with variations in the alkyl chain and the substitution pattern on the phenyl ring. The biological activity of these compounds would be determined in a relevant assay, and a wide array of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to derive a QSAR model. nih.gov Such a model could help in designing new derivatives with potentially improved activity. nih.govmdpi.com

Predicted Molecular Descriptors for this compound

In the absence of experimental QSAR studies, theoretical calculations can provide valuable insights into the physicochemical properties of this compound through the calculation of molecular descriptors. These descriptors can be used to compare the compound with others and to predict its potential behavior in biological systems. The following table presents a set of predicted molecular descriptors for this compound.

DescriptorPredicted ValueDescription
Molecular Weight233.08 g/molThe sum of the atomic weights of all atoms in the molecule.
XLogP33.5A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.
Hydrogen Bond Donors1The number of hydrogen atoms bonded to electronegative atoms (O, N) that can be donated in a hydrogen bond.
Hydrogen Bond Acceptors2The number of electronegative atoms (O, N) with lone pairs that can accept a hydrogen bond.
Rotatable Bond Count3The number of bonds that can rotate freely, indicating the molecule's conformational flexibility.
Topological Polar Surface Area (TPSA)37.3 ŲThe surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes.
Formal Charge0The net electrical charge of the molecule.

These predicted descriptors suggest that this compound is a moderately lipophilic molecule with some capacity for hydrogen bonding and conformational flexibility. Such information is foundational for any future QSAR studies aiming to correlate its structural features with a specific biological activity. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

While specific examples detailing the use of 2-(3,5-Dichlorophenyl)butanoic acid as a synthetic intermediate are not prevalent, the reactivity of analogous compounds provides insight into its potential. For instance, the related compound, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. mdpi.comresearchgate.net This butanoic acid derivative undergoes reactions with hydrazines to form pyridazinone derivatives, which can be further modified to create fused-ring systems like thieno-pyrimido-pyridazinones. mdpi.com

The carboxylic acid functionality of this compound would likely allow it to undergo a range of common organic transformations. These could include conversion to the corresponding acid chloride, enabling the formation of amides and esters. Such reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. For example, the synthesis of diastereomeric amides has been demonstrated starting from 2-methyl butanoic acid, a structural analog. researchgate.net

Furthermore, the presence of the dichlorophenyl group can influence the reactivity of the molecule and provide sites for further functionalization through cross-coupling reactions, offering a pathway to a diverse array of substituted derivatives.

Utilization as a Molecular Building Block for Complex Architectures

The structure of this compound, particularly its chirality when synthesized in an enantiomerically pure form, makes it a valuable chiral building block. Chiral building blocks are essential in the synthesis of enantiomerically pure drugs and other biologically active molecules, where the specific three-dimensional arrangement of atoms is crucial for activity. nih.govrsc.org

A closely related compound, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, is commercially available, highlighting the utility of the 3,5-dichlorophenylbutanoic acid scaffold as a building block for more complex, biologically relevant molecules. bldpharm.comnih.gov This amino acid derivative could be incorporated into peptides or used as a starting material for the synthesis of other complex chiral molecules. The synthesis of chiral amino acids often involves methods like asymmetric hydrogenation, a technique that could potentially be applied to precursors of this compound to obtain it in an enantiomerically pure form. nih.gov

Integration into Advanced Materials and Polymer Chemistry

Aromatic carboxylic acids are key monomers in the synthesis of a variety of polymers, including polyesters and polyamides. While there is no specific literature on the integration of this compound into polymers, the principles of polymer chemistry suggest its potential in this area. The carboxylic acid group could be polymerized with diols or diamines to form polyesters or polyamides, respectively.

The presence of the dichlorophenyl group would impart specific properties to the resulting polymer. The chlorine atoms would increase the polymer's flame retardancy and modify its solubility and thermal properties. Furthermore, the rigidity of the phenyl ring would contribute to a higher glass transition temperature and improved mechanical strength of the polymer.

The synthesis of polymers with specific properties, such as thermo- and pH-responsiveness, has been achieved using related building blocks through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgmdpi.comnih.gov It is conceivable that this compound or its derivatives could be functionalized to create monomers suitable for such controlled polymerization techniques, leading to the development of "smart" materials with tailored responsiveness to environmental stimuli.

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The scaffold of this compound presents opportunities for the development of new reagents and catalysts. The chiral backbone of the molecule is a particularly attractive feature for designing chiral ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically pure compounds with high efficiency.

For example, chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions, could potentially be synthesized from derivatives of this compound. The synthesis of chiral phospholane-based ligands, such as DuPHOS, has revolutionized asymmetric hydrogenation, and similar principles could be applied to develop new ligands based on the this compound scaffold. nih.gov

Furthermore, the dichlorophenyl group could be functionalized to introduce other catalytically active moieties. The development of catalysts often involves the strategic placement of functional groups on a rigid scaffold to create a well-defined active site. The defined stereochemistry of a chiral this compound derivative could provide the necessary framework for such a catalyst.

Environmental Chemistry and Fate of Dichlorophenyl Butanoic Acid Compounds

Environmental Degradation Pathways and Mechanisms

The degradation of chlorinated aromatic compounds in the environment can occur through various biotic and abiotic processes. For compounds like 2-(3,5-Dichlorophenyl)butanoic acid, both photodegradation and microbial degradation are expected to be significant pathways.

Photodegradation, or the breakdown of compounds by light, is a key abiotic degradation pathway for many organic pollutants in surface waters and on soil surfaces. For aromatic compounds, this process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can lead to the transformation of the parent compound.

It is plausible that this compound would undergo similar photodegradation reactions, leading to the formation of dichlorophenols (specifically 3,5-dichlorophenol) and other hydroxylated aromatic and aliphatic byproducts. The kinetics of this process would be influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.

Abiotic hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH and temperature of the surrounding medium. researchgate.net For many chlorinated aromatic compounds, hydrolysis can be a slow process under typical environmental conditions.

For ester formulations of related phenoxy herbicides, hydrolysis is a significant step in their transformation to the parent acid. nih.gov However, for the acid form of this compound itself, direct hydrolysis of the carbon-chlorine bonds on the aromatic ring is generally considered to be slow. nih.gov The stability of the C-Cl bond is due to the coupling of the chlorine atom's electrons with the π-electrons of the aromatic ring. nih.gov Therefore, abiotic hydrolysis is not expected to be a primary degradation pathway for this compound compared to microbial degradation and photodegradation.

Sorption, Leaching, and Mobility in Environmental Compartments

The movement of a chemical through the soil and into groundwater is largely governed by its sorption (adsorption-desorption) behavior. Sorption is influenced by the chemical's properties (such as its acidity and hydrophobicity) and the soil's characteristics (including organic matter content, clay content, and pH).

As an acidic compound, the sorption of this compound is expected to be highly pH-dependent. At environmental pH values typically above its pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form. Anionic pesticides generally exhibit lower sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to higher mobility and a greater potential for leaching.

Studies on the related herbicide 2,4-D have shown that its sorption is positively correlated with soil organic matter content and negatively correlated with soil pH. nih.govcoleparmer.comnih.gov Similarly, research on other acidic herbicides has demonstrated that soils with higher organic carbon content tend to exhibit greater sorption. scielo.brresearchgate.netacs.org For instance, the mobility of dichlorprop, a structurally similar compound, was found to be lower in soils with high organic carbon content. scielo.br

Based on these analogues, it can be inferred that this compound will be relatively mobile in soils, particularly in those with low organic matter and higher pH. Its potential to leach into groundwater is a significant concern that would warrant further investigation.

Sorption Coefficients of Related Acidic Herbicides in Different Soils
CompoundSoil TypeOrganic Carbon (%)pHKd (L/kg)Reference
2,4-DClay--- nih.gov
2,4-DLoam--- nih.gov
2,4-DSand--- nih.gov
DichlorpropSand0.84.50.2 scielo.br
DichlorpropLoam3.54.22.1 scielo.br

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of acidic herbicides like this compound in environmental samples (water, soil, biota) typically require sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrices.

Commonly employed methods for the analysis of related chlorophenoxy acids involve an extraction step followed by chromatographic separation and detection. nih.gov Solid-phase extraction (SPE) is a widely used technique to pre-concentrate the analyte from water samples and remove interfering substances. For soil samples, solvent extraction is typically employed. nih.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques. For GC analysis of acidic herbicides, a derivatization step is often necessary to convert the polar, non-volatile acid into a more volatile ester, which can then be detected with high sensitivity using an electron capture detector (ECD) or a mass spectrometer (MS). nih.gov HPLC methods can directly analyze the acidic form, often using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS). nih.gov

More advanced techniques, such as those employing aptamer-based sensors with surface-enhanced Raman spectroscopy (SERS), are being developed for the rapid and highly sensitive detection of chlorinated aromatic compounds.

Characterization of Environmental Transformation Products and Metabolites

Identifying the transformation products and metabolites of a compound is crucial for a complete environmental risk assessment, as these products can sometimes be more persistent or toxic than the parent compound.

For this compound, it is anticipated that its degradation would lead to the formation of several key transformation products. Based on studies of analogous compounds, the following metabolites are likely:

3,5-Dichlorophenol: This would be a primary metabolite resulting from the cleavage of the butanoic acid side chain, a common degradation pathway for phenoxyalkanoic acids. nih.gov

Hydroxylated derivatives: Attack by hydroxyl radicals during photodegradation or microbial oxidation can lead to the addition of one or more hydroxyl groups to the aromatic ring.

Products of dechlorination: Under certain conditions, microbial activity can lead to the reductive dechlorination of the aromatic ring, producing monochlorinated or non-chlorinated phenylbutanoic acids.

Ring cleavage products: Complete mineralization involves the opening of the aromatic ring, leading to the formation of various aliphatic acids that can then be integrated into microbial metabolic cycles. nih.gov

Conjugates: In biological systems, the parent compound or its primary metabolites can be conjugated with sugars or amino acids to increase their water solubility and facilitate excretion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dichlorophenyl)butanoic acid, and how can stereochemical integrity be ensured?

  • Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,5-dichlorophenyl group to a butanoic acid backbone. Asymmetric hydrogenation or chiral auxiliaries are critical for maintaining stereochemical control, particularly for enantiomerically pure forms. For example, enantioselective catalysis using Ru-BINAP complexes can achieve >95% enantiomeric excess . Post-synthesis, chiral HPLC (e.g., using a CHIRALPAK® column) validates stereochemical purity .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer: Combine analytical techniques:

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies).
  • NMR: Confirm structure via 1^1H and 13^13C NMR, focusing on aromatic proton splitting patterns (doublets for 3,5-dichloro substitution) and carboxylic acid proton at δ ~12 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ ion at m/z 246.9804) .

Q. What mechanisms underlie the biological activity of this compound in neurotransmitter systems?

  • Methodological Answer: The compound interacts with LAT1 (L-type amino acid transporter 1), inhibiting substrate uptake with an IC₅₀ of 0.64 ± 0.12 µM, as shown in competitive binding assays. Its butanoic acid moiety mimics endogenous amino acids, while the dichlorophenyl group enhances hydrophobic interactions with LAT1’s substrate-binding pocket . Radiolabeled analogs (e.g., 18^{18}F derivatives) are used to study transport kinetics in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines). To address this:

  • Standardize Assays: Use identical cell models (e.g., human glioblastoma U87 cells for LAT1 studies) and buffer systems.
  • Control Metabolite Interference: Pre-treat samples with esterase inhibitors to prevent degradation of ester-protected analogs .
  • Validate with Orthogonal Methods: Compare radioligand binding data with functional uptake assays (e.g., 3^3H-leucine uptake inhibition) .

Q. What strategies optimize the compound’s inhibitory activity against LAT1 for cancer theranostics?

  • Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding affinity.
  • Bifunctional Chelators (BFCAs): Conjugate with DOTA or NOTA for radiometal complexation (e.g., 68^{68}Ga or 177^{177}Lu) without compromising LAT1 targeting. Molecular docking (AutoDock 4) predicts optimal linker lengths (e.g., 6–8 carbons) to minimize steric hindrance .
  • ADMET Optimization: Use in silico tools (Pre-ADMET) to improve blood-brain barrier permeability (AlogP ~2.5) and reduce hepatotoxicity .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer:

  • Molecular Docking: Simulate binding to LAT1 (PDB ID: 6IRS) using flexible side-chain algorithms to account for induced-fit interactions.
  • MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess complex stability under physiological conditions.
  • QSAR Models: Train on analogs (e.g., 3,5-difluorophenyl derivatives) to correlate substituent electronegativity with IC₅₀ values .

Q. What is the impact of halogen substituent position (3,5-dichloro vs. 3,4-dichloro) on biological activity?

  • Methodological Answer: Comparative studies show:

  • 3,5-Dichloro: Higher LAT1 inhibition due to symmetrical halogen placement, which aligns with the transporter’s hydrophobic pockets.
  • 3,4-Dichloro: Reduced activity (IC₅₀ ~5 µM) due to steric clashes in the binding site.
  • Experimental Design: Synthesize both analogs and test in parallel using 3^3H-leucine uptake assays in LAT1-expressing cells .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer:

  • Systematic Substitution: Syntize derivatives with varied substituents (e.g., -F, -CH₃, -OCH₃) at the phenyl ring.
  • Biological Testing: Use high-throughput screening (HTS) for IC₅₀ determination across targets (e.g., LAT1, GABA receptors).
  • Crystallography: Co-crystallize active analogs with LAT1 to map critical binding residues (e.g., Phe252, Tyr259) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.